molecular formula C20H21N3O4S2 B3298488 2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 897477-90-6

2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B3298488
CAS No.: 897477-90-6
M. Wt: 431.5 g/mol
InChI Key: XURYXTVYHTVLJR-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (CAS: 904271-18-7, molecular formula: C₁₉H₁₉N₃O₃S₂, molecular weight: 401.50) is a synthetic small molecule featuring a benzenesulfonyl group linked to a piperazine ring substituted with a 4-methoxy-1,3-benzothiazole moiety. This compound, cataloged as BF22547, is structurally characterized by its sulfonyl-electron-withdrawing group and the methoxy-substituted benzothiazole heterocycle, which may enhance π-π stacking interactions and modulate solubility . It is primarily used in research settings for probing receptor-ligand interactions, though specific therapeutic targets remain under investigation.

Properties

IUPAC Name

2-(benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-16-8-5-9-17-19(16)21-20(28-17)23-12-10-22(11-13-23)18(24)14-29(25,26)15-6-3-2-4-7-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURYXTVYHTVLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Piperazine Ring: The benzothiazole intermediate can be reacted with piperazine under appropriate conditions.

    Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.

    Reduction: Reduction reactions could target the sulfonyl group or the benzothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzene ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of the benzothiazole and piperazine moieties, which are common in bioactive compounds.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an antimicrobial, anticancer, or neuroactive agent.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Table 1: Structural and Functional Comparison of BF22547 with Analogs

Compound Name (CAS/ID) Key Structural Features Molecular Weight Key Functional Differences Source
BF22547 (904271-18-7) Benzenesulfonyl, 4-methoxybenzothiazole-piperazine 401.50 Enhanced π-π interactions; moderate solubility due to methoxy group
BF22546 (900000-84-2) 4-Fluorophenyl, 6-methoxybenzothiazole-piperazine 385.45 Fluorine enhances metabolic stability; reduced molecular weight vs. BF22547
QD10 () Benzoylphenoxypropyl-piperazine N/A Benzoyl group increases lipophilicity; potential antioxidant activity
Compound 13 (QD12) () Nitrophenyl-piperazine, propoxy-phenyl methanone N/A Nitro group confers electron-deficient character; lower yield (18%)
1-[4-(4-Benzenesulfonyl-oxazol-5-yl)piperazin-1-yl]ethanone (BF52405) Benzenesulfonyl-oxazole-piperazine N/A Oxazole ring reduces steric bulk; may alter binding kinetics
Leniolisib (1337966-73-0) Dichlorophenyl-dioxolan-imidazole-piperazine N/A Cortisol synthesis inhibition; chlorine atoms increase lipophilicity

Structural Insights

  • Heterocyclic Core : BF22547’s benzothiazole ring distinguishes it from oxazole (BF52405) or imidazole (leniolisib) analogs. The 4-methoxy group on the benzothiazole may improve aqueous solubility compared to halogenated derivatives like BF22546 .
  • Sulfonyl vs.
  • Substituent Effects : Fluorine in BF22546 and chlorine in leniolisib increase metabolic stability but reduce polarity compared to BF22547’s methoxy group .

Biological Activity

The compound 2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (commonly referred to as compound 1) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of compound 1 is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a methoxy-benzothiazole moiety. The molecular formula is C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S with a molecular weight of approximately 445.6 g/mol.

Research indicates that compounds with similar structural features often exhibit inhibitory effects on various enzymes and biological pathways. Notably, the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a significant target for compounds resembling compound 1. Inhibitors of this enzyme are being explored for their potential in treating metabolic disorders such as diabetes and obesity.

Enzyme Inhibition Studies

A study identified that benzothiazole derivatives can inhibit 11β-HSD1 with an IC50 value of approximately 0.7 μM . This suggests that compound 1 may also possess similar inhibitory properties, although specific data for this compound is still limited.

Biological Activity Overview

The biological activities associated with compound 1 can be categorized into several key areas:

  • Anti-tumor Activity : Compounds containing benzothiazole moieties have shown promise in cancer research. For instance, benzothiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) . Such findings indicate that compound 1 could potentially exhibit anti-cancer properties.
  • Anti-inflammatory Effects : The structural components of compound 1 may contribute to anti-inflammatory activities, a common trait among benzothiazole derivatives. These compounds have been noted for their ability to reduce cytokine levels such as IL-6 and TNF-α .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

Study Findings
Kamal et al. (2010)Identified benzothiazole derivatives with significant anti-tumor activity against multiple cancer cell lines.
Lee et al. (2011)Reported anti-inflammatory properties linked to benzothiazole structures.
Noolvi et al. (2012)Demonstrated that modifications to benzothiazole enhance anticancer efficacy in specific cell lines.

These studies underscore the therapeutic potential of compounds like 2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one in treating various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

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